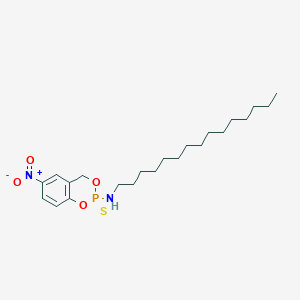
6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide, also known as NBDA-2S, is a synthetic compound that has gained attention for its potential use in scientific research. The compound is a member of the benzodioxaphosphorin family, which has been studied for its various biological properties. NBDA-2S has shown promise in several areas of research, including as an anti-cancer agent and as a tool for studying the function of certain proteins.
Mecanismo De Acción
The mechanism of action of 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide as an anti-cancer agent is not fully understood. However, it is thought to induce apoptosis in cancer cells by activating the mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria, which triggers a cascade of events leading to cell death. 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has also been shown to inhibit the activity of protein kinase C by binding to the enzyme's regulatory domain.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-cancer and protein kinase C inhibitory effects, 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of phospholipase A2, an enzyme involved in inflammation. It has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide for lab experiments is its specificity for certain proteins. Because it has been shown to bind to and inhibit the activity of protein kinase C, it can be used as a tool for studying the function of this enzyme. However, one limitation of 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the mechanism of action of the compound and to evaluate its efficacy in animal models. Another area of interest is its potential as a tool for studying protein kinase C function. Future studies could focus on identifying other proteins that 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide binds to and inhibits, as well as developing more soluble analogs of the compound for use in experiments.
Métodos De Síntesis
The synthesis of 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide involves several steps, starting with the reaction of 2,3-dihydroxybenzoic acid with pentadecylamine to form an amide intermediate. This intermediate is then reacted with phosphorus oxychloride to form the benzodioxaphosphorin ring system. Finally, nitration and sulfonation reactions are carried out to introduce the desired functional groups.
Aplicaciones Científicas De Investigación
6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has been studied for its potential as an anti-cancer agent. In vitro studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of several types of cancer cells, including breast and lung cancer cells. In addition, 6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has been studied for its potential as a tool for studying the function of certain proteins. Specifically, it has been shown to bind to and inhibit the activity of protein kinase C, a key signaling molecule in many cellular processes.
Propiedades
Número CAS |
130365-35-4 |
|---|---|
Nombre del producto |
6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide |
Fórmula molecular |
C22H37N2O4PS |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
6-nitro-N-pentadecyl-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinin-2-amine |
InChI |
InChI=1S/C22H37N2O4PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-29(30)27-19-20-18-21(24(25)26)15-16-22(20)28-29/h15-16,18H,2-14,17,19H2,1H3,(H,23,30) |
Clave InChI |
FGYRTSTYZUABEV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCNP1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCCCCNP1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Sinónimos |
6-Nitro-N-pentadecyl-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



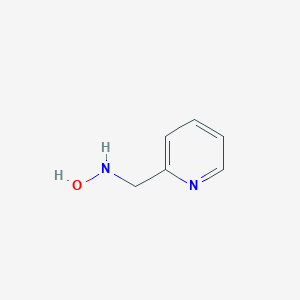

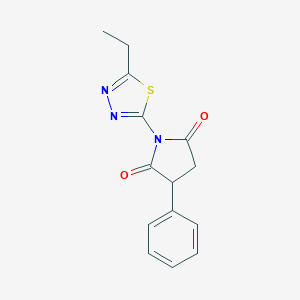

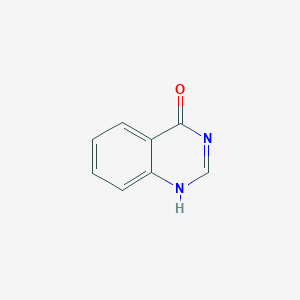
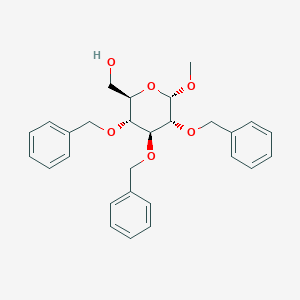
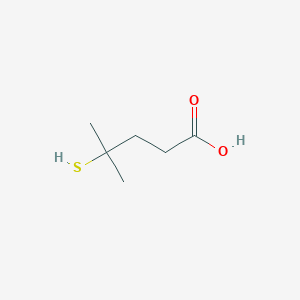
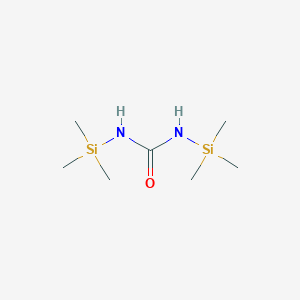
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B143057.png)
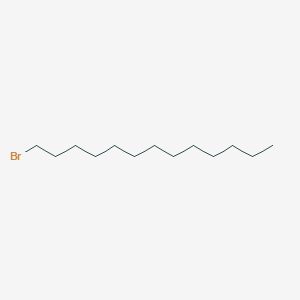
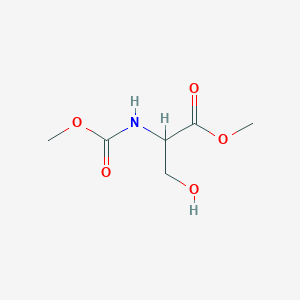
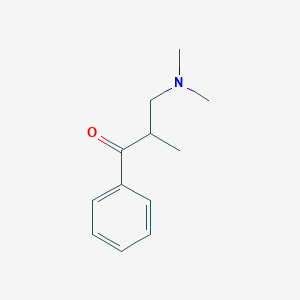
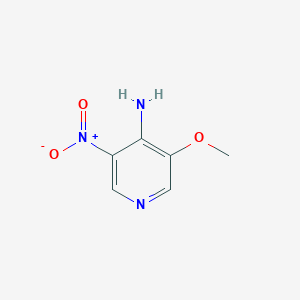
![2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride](/img/structure/B143069.png)